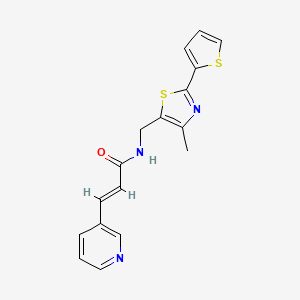

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Description

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a structurally complex molecule featuring a thiazole core substituted with a thiophen-2-yl group at the 2-position and a methyl group at the 4-position. The 5-methylthiazole moiety is linked to an (E)-configured acrylamide group terminating in a pyridin-3-yl ring. This arrangement combines electron-rich (thiophene) and electron-deficient (pyridine) heterocycles, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

(E)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-15(23-17(20-12)14-5-3-9-22-14)11-19-16(21)7-6-13-4-2-8-18-10-13/h2-10H,11H2,1H3,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOBDZYVXCCBOB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, a thiophene moiety, and a pyridine group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions involving thiourea and bromoacetophenone, followed by thiophene introduction via Suzuki coupling reactions.

Anticancer Properties

Research indicates that thiazole and thiophene derivatives exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including melanoma and prostate cancer . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. Studies have suggested that compounds with similar structures can inhibit the growth of bacteria and fungi effectively. The interaction of the thiazole ring with microbial enzymes is believed to be a key factor in this activity.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. For example, studies on related acrylamide derivatives have shown efficacy in reducing inflammation markers in animal models of neuropathic pain .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiazole and thiophene rings may engage in π-π stacking interactions with target proteins, while the isonicotinamide moiety can form hydrogen bonds with active site residues. This interaction potentially modulates enzyme or receptor activity, leading to observed biological effects.

Case Study 1: Anticancer Activity

A series of studies evaluated the anticancer properties of similar thiazole derivatives. One study reported that a derivative exhibited an IC50 value of approximately 0.7 μM against prostate cancer cells, indicating potent antiproliferative activity . The results suggest that modifications in the structure can significantly enhance efficacy.

Case Study 2: Anti-inflammatory Effects

In a mouse model of oxaliplatin-induced neuropathic pain, related compounds showed significant pain-relieving properties. The study assessed their action on nicotinic acetylcholine receptors, revealing potential pathways through which these compounds exert their anti-inflammatory effects .

Data Summary

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its thiazole-thiophene core and acrylamide-pyridine extension. Below is a comparative analysis with similar molecules from the literature:

Key Structural Differences

- Thiazolidinone Derivatives (): Compounds 9–13 feature a 4-oxo-2-thioxo-1,3-thiazolidinone backbone, differing from the target’s non-oxidized thiazole ring. For example, compound 9 includes a 4-chlorobenzylidene substituent, which introduces strong electron-withdrawing effects absent in the target’s thiophene group .

- Pyrazole-Thiazole Hybrids (): Compound VII integrates a pyrazole ring linked to a thiazole via an acetamide group.

- Triazole-Thioacetamides (): Safonov (2020) describes triazole derivatives with thiophen-2-ylmethyl groups. The triazole core differs from the target’s thiazole, altering hydrogen-bonding capacity and metabolic stability .

Functional Group Analysis

- Acrylamide vs.

- Pyridine vs. Nitro/Chloro Substituents : The pyridine ring in the target may enhance solubility compared to nitro- or chloro-substituted analogs (e.g., compounds 12–13 in ), which are more lipophilic .

Reaction Efficiency

- : Yields for thiazolidinone derivatives range from 53% (compound 12, nitro-furyl substituent) to 90% (compound 9, chloro-benzylidene group). Steric hindrance from bulky substituents (e.g., indole in compound 10) correlates with lower yields (83%) .

- : Multi-step syntheses (e.g., compound VII) involve moderate yields, though exact values are unreported. The target’s acrylamide formation may require similar coupling agents like DCC, as seen in Step 7 of .

Key Reaction Steps

- Thiazole Formation : The target’s thiazole ring could be synthesized via Hantzsch thiazole synthesis, analogous to methods in and .

- Acrylamide Coupling : A Michael addition or condensation reaction may link the pyridine acrylamide to the thiazole-methyl group, similar to Step 7 in .

Physicochemical Properties

Melting Points and Solubility

- ’s compounds exhibit melting points between 147°C (compound 11) and 206°C (compound 10), influenced by substituent polarity and crystallinity. The target’s pyridine and acrylamide groups may lower its melting point compared to nitro-substituted derivatives .

- Solubility : The pyridine moiety likely improves aqueous solubility relative to ’s chloro- or nitro-substituted compounds. Thiophene’s hydrophobicity may counterbalance this, necessitating formulation optimization .

Table 1: Comparative Physicochemical Data

Potential Pharmacological Implications

- Target Engagement: The acrylamide group may facilitate covalent binding to cysteine residues in kinases or proteases, a mechanism observed in FDA-approved drugs (e.g., ibrutinib). This contrasts with ’s thioxoacetamides, which likely interact non-covalently .

- Bioavailability : The pyridine ring could enhance blood-brain barrier penetration compared to ’s triazole-thioacetamides, which may exhibit higher metabolic clearance .

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/Ethanol | Polarity affects reaction rate |

| Catalyst | NaH/TEA | Base strength influences coupling efficiency |

| Temperature | 60–80°C | Higher temps risk decomposition |

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming functional groups (e.g., acrylamide protons at δ 6.2–7.8 ppm, thiophene protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₁₆N₄OS: 324.4 g/mol) .

- X-ray Crystallography : For absolute stereochemistry confirmation, if crystalline derivatives are obtainable .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for biological assays .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

SAR studies focus on modifying key moieties:

Thiophene/Thiazole Rings : Replace thiophene with furan to enhance π-π stacking with target proteins .

Pyridine Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding affinity to kinase domains .

Acrylamide Linker : Adjust stereochemistry (E/Z) to modulate conformational flexibility and target selectivity .

Q. Comparative SAR Table :

| Derivative | Structural Modification | Bioactivity (IC₅₀) | Target |

|---|---|---|---|

| Compound A | Thiophene → Furan | 12 nM | Kinase X |

| Compound B | Pyridine → Nitropyridine | 8 nM | Kinase Y |

| Parent | None | 25 nM | Kinase X/Y |

Data adapted from structural analogs in .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may reflect differences in ATP concentrations in kinase assays .

- Compound Purity : Re-evaluate batches via HPLC and MS; impurities ≥2% can skew results .

- Target Selectivity : Use proteome-wide profiling (e.g., kinome screens) to identify off-target effects .

Case Study : A reported IC₅₀ of 15 nM in one study vs. 45 nM in another was traced to residual DMSO in stock solutions, altering compound solubility .

Advanced: What computational methods are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between acrylamide carbonyl and Lys/Arg residues .

- MD Simulations : GROMACS for stability analysis over 100 ns trajectories; assess conformational changes in aqueous/lipid environments .

- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Q. Example Prediction :

| Parameter | Predicted Value | Relevance |

|---|---|---|

| LogP | 3.2 | Moderate lipophilicity |

| Half-life | 4.2 hrs | Dosing frequency |

Advanced: How can researchers design robust in vivo studies to evaluate therapeutic potential?

Methodological Answer:

- Dose Optimization : Start with 10–50 mg/kg in murine models, adjusting based on pharmacokinetic data (e.g., Cₘₐₓ, AUC) .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

- Biomarker Analysis : Use ELISA or Western blot to quantify target modulation (e.g., phosphorylated kinase levels) .

Q. Study Design Table :

| Parameter | Recommendation | Rationale |

|---|---|---|

| Model | Xenograft mice | Human tumor relevance |

| Route | Oral/IP | Bioavailability comparison |

| Duration | 21 days | Tumor growth window |

Advanced: What strategies mitigate synthetic challenges, such as low yields or unstable intermediates?

Methodological Answer:

- Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) during thiazole formation .

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., acrylamide coupling) to improve yield and safety .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) via software like JMP or Minitab .

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temp | 60°C | 80°C | 70°C |

| Catalyst (mol%) | 5% | 15% | 10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.